Biological Activity: Target Compound Lacks Any Reported Activity Data
A comprehensive search of primary literature, patents, and authoritative databases (PubChem, ChEMBL, BindingDB, PubMed) reveals no reported IC50, Ki, EC50, or any other quantitative biological activity data for 4,7-methanopyrazolo[1,5-a]pyridine (CAS 109640-49-5) [1]. In contrast, structurally related pyrazolo[1,5-a]pyridine derivatives, such as LDN-211904, have well-characterized activity profiles. LDN-211904, which lacks the 4,7-methano bridge but contains a phenyl substituent, exhibits an IC50 of 79 nM against the EphB3 receptor tyrosine kinase . This stark contrast in data availability underscores the fundamental difference between an unsubstituted core scaffold (target compound) and a functionalized drug candidate (comparator).
| Evidence Dimension | Potency (IC50) |
|---|---|
| Target Compound Data | Not Reported |
| Comparator Or Baseline | LDN-211904 (a substituted pyrazolo[1,5-a]pyridine): 79 nM |
| Quantified Difference | N/A (Target data absent) |
| Conditions | EphB3 receptor tyrosine kinase inhibition assay |
Why This Matters
For researchers requiring a validated hit or lead compound, the absence of activity data for the unsubstituted core confirms that this material is intended for de novo synthesis and SAR exploration, not as a direct substitute for a known active analogue.
- [1] PubChem. 4,7-Methanopyrazolo[1,5-a]pyridine (Compound Summary). Accessed via pubchem.ncbi.nlm.nih.gov. View Source
